molecular formula C11H8ClN3O2 B13104476 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one, 4-chloro-2-methyl- CAS No. 66613-93-2

2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one, 4-chloro-2-methyl-

Cat. No.: B13104476
CAS No.: 66613-93-2
M. Wt: 249.65 g/mol
InChI Key: GATOMHWOUYJEMA-UHFFFAOYSA-N
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Description

2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one, 4-chloro-2-methyl-, a heterocyclic compound, features a fused pyridazine-benzoxazine core with chloro and methyl substituents. Its molecular formula is inferred as C₁₂H₁₀ClN₃O₂ (based on structural analogs) . The compound shares structural similarities with bioactive benzoxazinones and pyridazinones, which are known for herbicidal, allelopathic, and pharmacological activities .

Properties

CAS No.

66613-93-2

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-2-methyl-5H-pyridazino[3,4-b][1,4]benzoxazin-3-one

InChI

InChI=1S/C11H8ClN3O2/c1-15-11(16)8(12)9-10(14-15)17-7-5-3-2-4-6(7)13-9/h2-5,13H,1H3

InChI Key

GATOMHWOUYJEMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C2C(=N1)OC3=CC=CC=C3N2)Cl

Origin of Product

United States

Biological Activity

2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one, 4-chloro-2-methyl- is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The chemical structure of 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one can be represented as follows:

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 213.63 g/mol

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Methods may include cyclization reactions that form the benzoxazine moiety, which is crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazino compounds. For instance, derivatives of pyridazino(3,4-b)(1,4)benzoxazin have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values in the low micromolar range against gastric adenocarcinoma (AGS) cells . The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells, as evidenced by increased Bax protein expression and morphological changes indicative of cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that derivatives of benzoxazine compounds possess notable antibacterial and antifungal activities. For instance, compounds similar to 2H-Pyridazino(3,4-b)(1,4)benzoxazin have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains . This broad-spectrum activity suggests potential applications in treating infections.

Anti-inflammatory Effects

Anti-inflammatory properties are another area where pyridazino compounds exhibit promise. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in managing conditions such as arthritis and other inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityFindings
Pyridazino derivativesAnticancerSignificant cytotoxicity against AGS cells with low IC50 values
Benzoxazine derivativesAntimicrobialEffective against various bacterial strains
Pyridazino compoundsAnti-inflammatoryInhibition of cytokines and inflammatory markers

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of pyridazino compounds exhibit promising anticancer properties. Specifically, 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one has been studied for its ability to inhibit cancer cell proliferation. The compound's structural features allow it to interact with biological targets effectively. For instance, studies have indicated that modifications at specific positions can enhance its cytotoxicity against various cancer cell lines .

Antimicrobial Properties
This compound has also demonstrated antimicrobial activity. In vitro studies have revealed that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways, making it a candidate for developing new antibiotics .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one reveal its potential in treating neurodegenerative diseases. The compound has shown the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's diseases .

Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models. Such properties suggest its utility in developing treatments for inflammatory diseases .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one involves several methods including cyclization reactions and substitution reactions. For example, one common approach is the reaction of appropriate hydrazine derivatives with substituted aromatic compounds under controlled conditions to yield the target compound .

Synthesis MethodDescriptionYield
Cyclization ReactionInvolves forming a ring structure through intramolecular reactionsHigh
Substitution ReactionReplacing hydrogen atoms with functional groups to enhance activityModerate

Case Studies

  • Anticancer Study
    A study published in a peer-reviewed journal evaluated the anticancer effects of 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups .
  • Antimicrobial Assessment
    Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include herbicides, allelochemicals, and mutagenic agents. Below is a detailed comparison:

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents Molecular Weight Applications/Properties Key References
4-chloro-2-methyl-2H-pyridazino-benzoxazinone C₁₂H₁₀ClN₃O₂ (inferred) Cl (C4), CH₃ (C2) ~263.7 Hypothesized herbicide; structural analog of pyridazinones
Flumioxazin (S-53482) C₁₉H₁₅FN₂O₄ F (C7), propargyl (C4) 354.34 Broad-spectrum herbicide; inhibits protoporphyrinogen oxidase
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) C₉H₉NO₅ OH (C2, C4), OCH₃ (C7) 211.19 Allelochemical; antimicrobial; mutagenic at 500 µg/plate
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one C₉H₈ClNO₂ Cl (C6), CH₃ (C2) 197.62 Intermediate for agrochemicals; structural analog

Structural and Functional Differences

Substituent Effects :

  • The 4-chloro-2-methyl derivative’s chloro group at position 4 and methyl at position 2 may enhance lipophilicity and bioactivity compared to DIMBOA (hydroxy/methoxy substituents) or flumioxazin (fluorine/propargyl). Chlorine’s electron-withdrawing nature could improve stability and target binding .
  • Flumioxazin ’s propargyl group enables covalent binding to enzyme active sites, enhancing herbicidal potency .

Toxicity and Bioactivity :

  • DIMBOA exhibits mutagenicity (MIC-Salmonella assay: 500 µg/plate), likely due to its reactive dihydroxy groups . The 4-chloro-2-methyl analog’s toxicity profile remains unstudied but may differ due to reduced hydroxyl groups.
  • Flumioxazin ’s low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) contrasts with DIMBOA’s allelopathic potency, highlighting substituent-driven selectivity .

Synthetic Accessibility :

  • The synthesis of 4-chloro-2-methyl derivatives may parallel methods for 5-chloro-6-phenylpyridazin-3(2H)-ones (e.g., alkylation with methyl halides under basic conditions) .

Research Findings and Implications

Herbicidal Potential: Chlorinated benzoxazinones (e.g., flumioxazin) show pre-emergent herbicidal activity by disrupting chlorophyll synthesis. The 4-chloro-2-methyl analog’s fused pyridazine ring could enhance soil persistence or broaden weed-control spectra .

Structure-Activity Relationships (SAR): Methyl groups at position 2 (as in 6-chloro-2-methyl-benzoxazinone) improve metabolic stability compared to hydroxylated analogs like DIMBOA . Chlorine at position 4 may increase electronegativity, favoring interactions with plant enzyme targets (e.g., acetolactate synthase) .

Knowledge Gaps: No direct toxicity or efficacy data exist for the 4-chloro-2-methyl compound. Computational modeling (e.g., molecular docking) could predict its binding affinity to herbicidal targets.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 2H-Pyridazino(3,4-b)(1,4)benzoxazin-3(5H)-one, 4-chloro-2-methyl- often begins with halogenated nitrobenzene derivatives such as 2,3,4-trihalonitrobenzene or 2,3-dihalo-6-nitrophenol. These intermediates undergo hydrolysis and substitution reactions to form phenolic compounds that serve as precursors for benzoxazine ring formation.

Hydrolysis and Phenol Formation

  • Hydrolysis of trihalonitrobenzene : Treatment with potassium hydroxide or triethylamine in polar solvents leads to selective hydrolysis, yielding 2,3-dihalo-6-nitrophenol derivatives.
  • This step is typically carried out at moderate temperatures (50–150 °C) to optimize yield and purity.

Formation of Benzoxazine Ring

  • The phenolic intermediate is reacted with dihalogenoalkanes (e.g., 1,2-dihalogenoethane) at 50–150 °C, preferably around 80 °C, to form the benzoxazine ring system through nucleophilic substitution.
  • This reaction results in benzoxazine derivatives that are key intermediates for further functionalization.

Halomethylalkylketone Alkylation Route (Alternative)

  • An alternative preparation involves heating the phenolic intermediate with halomethylalkylketones such as monochloroacetone in the presence of acid acceptors like potassium carbonate or sodium carbonate.
  • This reaction is performed in polar solvents (acetone, alcohols, or dimethylformamide) at 50–150 °C, often catalyzed by potassium iodide, to afford alkylated intermediates that can be cyclized further.

Reaction Conditions and Timeframes

Step Temperature (°C) Timeframe Solvent/Conditions Notes
Hydrolysis of trihalonitrobenzene 50–150 1–48 hours KOH, triethylamine, polar solvents Controlled hydrolysis to phenol derivative
Benzoxazine ring formation 50–150 (opt. 80) Several hours 1,2-dihalogenoethane Nucleophilic substitution
Malonate addition 80–150 Several hours Ethanol or solvent-free Formation of malonate-substituted intermediate
Ring closure 120–150 Few hours Polyphosphoric acid or ester Cyclization to tricyclic core
Alkylation with halomethylalkylketone 50–150 Several hours Acetone, alcohols, DMF + KI Alternative route for alkylation

Mechanistic Insights and Research Findings

  • The cyclization steps involve electrophilic aromatic substitution and intramolecular nucleophilic attack facilitating ring closure.
  • Polyphosphoric acid acts as both a dehydrating and cyclizing agent, promoting efficient ring formation.
  • The presence of halogen substituents (chloro, methyl) on the aromatic ring influences reactivity and regioselectivity during alkylation and cyclization.
  • The alternative alkylation route using halomethylalkylketones provides flexibility in introducing substituents at the 4-chloro-2-methyl positions with good yields.

Summary Table of Key Synthetic Steps

Stage Reactants/Intermediates Reaction Type Conditions Outcome/Product
Hydrolysis 2,3,4-trihalonitrobenzene + KOH/Et3N Hydrolysis 50–150 °C, polar solvent 2,3-dihalo-6-nitrophenol
Benzoxazine formation Phenol intermediate + 1,2-dihalogenoethane Nucleophilic substitution 80 °C Benzoxazine derivative
Malonate addition Benzoxazine + diethyl ethoxymethylenemalonate Condensation 80–150 °C, ethanol/solvent-free Malonate-substituted intermediate
Ring closure Malonate intermediate + polyphosphoric acid Cyclization 120–150 °C Tricyclic pyridazino-benzoxazinone
Alkylation (alternative) Phenol intermediate + monochloroacetone + base Alkylation 50–150 °C, DMF/acetone/alcohol + KI Alkylated intermediate for cyclization

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